An In-depth Technical Guide to 2-Hydroxyquinoline-5-carboxylic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Hydroxyquinoline-5-carboxylic acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Hydroxyquinoline-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in drug discovery, analytical chemistry, and materials science. We will delve into its fundamental chemical properties, spectroscopic characteristics, a validated synthetic workflow, and its diverse applications, grounding all claims in authoritative scientific literature.
Core Compound Profile and Tautomerism
2-Hydroxyquinoline-5-carboxylic acid (CAS No: 83734-43-4) is a quinoline derivative characterized by a hydroxyl group at the 2-position and a carboxylic acid at the 5-position.[1][2] A critical feature governing its reactivity and spectroscopic properties is the phenomenon of lactam-lactim tautomerism. The molecule exists in a dynamic equilibrium between the lactim (enol) form, 2-hydroxyquinoline-5-carboxylic acid, and the more stable lactam (keto) form, 2-oxo-1,2-dihydroquinoline-5-carboxylic acid. In polar solvents, the equilibrium strongly favors the lactam tautomer.[3] This structural duality is paramount for interpreting analytical data and predicting chemical behavior.
Diagram 1: Lactam-Lactim Tautomeric Equilibrium
Caption: Equilibrium between the lactim and lactam forms.
Physicochemical Properties
A summary of the key quantitative data for 2-Hydroxyquinoline-5-carboxylic acid is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 83734-43-4 | [1][2][4][5] |
| Molecular Formula | C₁₀H₇NO₃ | [1][2][4] |
| Molecular Weight | 189.17 g/mol | [1][2][4] |
| Boiling Point | 472.7 ± 45.0 °C at 760 mmHg | [6] |
| Flash Point | 214 °C | [4] |
| Purity | ≥95% (typical commercial) | [2][6] |
| Appearance | Solid (form may vary) | [7] |
Spectroscopic Characterization
Accurate structural elucidation relies on a combination of spectroscopic techniques. The prevalence of the lactam tautomer in solution is a key consideration for interpreting NMR and IR spectra.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns will be indicative of the substitution pattern. A broad signal corresponding to the carboxylic acid proton (COOH) would typically appear far downfield (>10 ppm). The N-H proton of the lactam form would also be present.[8]
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¹³C NMR Spectroscopy: The carbon spectrum will display ten distinct signals, including a characteristic signal for the carbonyl carbon (C=O) of the lactam form, typically in the 160-180 ppm range, and a signal for the carboxylic acid carbon.
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key absorptions would include a strong, broad O-H stretch from the carboxylic acid, a C=O stretch from the lactam ring, and another C=O stretch from the carboxylic acid. The presence of the lactam C=O is strong evidence for the dominant tautomeric form.[9]
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Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 189.[9]
Synthesis Pathway: A Methodological Approach
While multiple synthetic routes to quinoline derivatives exist, a robust and common approach involves the cyclization of substituted anilines. The following protocol outlines a plausible synthesis based on established chemical principles, such as the Gould-Jacobs reaction or similar cyclization strategies.
Diagram 2: Proposed Synthetic Workflow
Caption: A plausible synthetic route to the target compound.
Experimental Protocol
Causality: This protocol is designed for clarity and reproducibility. The initial condensation forms an anilinomalonate intermediate. High-temperature cyclization is a standard method for forming the quinolone ring system. Finally, saponification followed by acidic workup hydrolyzes the ester and isolates the desired carboxylic acid.
-
Step 1: Condensation Reaction:
-
In a round-bottom flask equipped with a distillation head, combine 3-amino-4-hydroxybenzoic acid and a slight excess of diethyl malonate.
-
Heat the mixture gently under vacuum. The reaction is driven by the removal of ethanol as a byproduct. Monitor the reaction until ethanol distillation ceases.
-
The resulting crude product is the diethyl N-(2-carboxy-5-hydroxyphenyl)aminomethylenemalonate intermediate.
-
-
Step 2: Thermal Cyclization:
-
Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the solution to approximately 240-250 °C. This high temperature provides the activation energy required for the intramolecular cyclization to form the quinoline ring.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and dilute with an aliphatic hydrocarbon solvent (e.g., hexane) to precipitate the cyclized product. Filter and wash the solid.
-
-
Step 3: Saponification and Acidification:
-
Suspend the crude cyclized ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylate salt.
-
After cooling the solution to room temperature, acidify it carefully with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2-3).
-
The target compound, 2-Hydroxyquinoline-5-carboxylic acid, will precipitate out of the solution.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
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Applications in Research and Drug Development
The unique structural features of 2-Hydroxyquinoline-5-carboxylic acid—a chelating-capable hydroxy-quinoline core combined with a reactive carboxylic acid handle—make it a valuable building block in several scientific domains.
Diagram 3: Key Application Areas
Caption: Major applications of the title compound.
Pharmaceutical and Medicinal Chemistry
Quinoline derivatives are well-established pharmacophores with a wide range of biological activities.[10][11][12] 2-Hydroxyquinoline-5-carboxylic acid serves as a crucial starting material or intermediate in the synthesis of more complex, biologically active molecules.[6]
-
Antimalarial and Antimicrobial Agents: The quinoline core is fundamental to many antimalarial drugs. This compound can be used to synthesize novel derivatives aimed at overcoming drug resistance.[6] Its structure is also explored in the development of new antibacterial and antifungal agents.[11][13]
-
Enzyme Inhibition: The ability of the hydroxyquinoline moiety to interact with active sites of enzymes makes it a valuable scaffold for designing specific enzyme inhibitors, which is a key strategy in modern drug development.[6]
Analytical and Coordination Chemistry
The 2-hydroxy-N-heterocyclic structure is an excellent chelating agent for a variety of metal ions.[14][15]
-
Metal Ion Detection: This property is leveraged in analytical chemistry for the detection and quantification of trace metals.[6] The formation of metal complexes often results in a color change or fluorescence, enabling sensitive spectroscopic analysis.
-
Coordination Polymers and MOFs: The carboxylic acid group provides a site for polymerization or incorporation into Metal-Organic Frameworks (MOFs). This opens avenues in materials science for creating functional materials with specific catalytic, adsorption, or sensory properties.[4]
Conclusion
2-Hydroxyquinoline-5-carboxylic acid is more than a simple chemical reagent; it is a versatile platform for innovation. Its rich chemistry, governed by its tautomeric nature and functional group arrangement, provides a foundation for advancements in medicine, chemical analysis, and materials science. This guide has provided the core technical knowledge, from fundamental properties to a practical synthetic framework, to empower researchers and scientists in leveraging this compound's full potential.
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